molecular formula C46H46N2 B1661989 Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- CAS No. 58473-78-2

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-

Cat. No.: B1661989
CAS No.: 58473-78-2
M. Wt: 626.9 g/mol
InChI Key: ZOKIJILZFXPFTO-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-cyclohexylidenebis[N,N-bis(4-methylphenyl)-], also known as TAPC, is a π‐conjugated organic small molecule . It has been explored as an efficient hole transport material to replace poly (3,4‐ethylenedioxythiophene):poly (styrenesulfonate) (PEDOT:PSS) in the preparation of p‐i‐n type CH3NH3PbI3 perovskite solar cells .


Synthesis Analysis

The synthesis of TAPC involves complex chemical reactions. The electronic structure evolution and energy level alignment have been investigated at interfaces comprising fullerene (C 60)/4,4′-cyclohexylidenebis [N,N-bis (4-methylphenyl) benzenamine] (TAPC)/ molybdenum oxide (MoO x)/ indium tin oxide with ultraviolet photoemission spectroscopy and inverse photoemission spectroscopy .


Molecular Structure Analysis

The molecular structure of TAPC is represented by the empirical formula C46H46N2 . It has a molecular weight of 626.87 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical and Chemical Properties Analysis

TAPC is a powder with a melting point of 186 °C . It has a predicted boiling point of 755.0±60.0 °C and a predicted density of 1.118±0.06 g/cm3 . It is soluble in Dimethylformamide and Tetrahydrofuran . The maximum absorption wavelength (λmax) is approximately 305 nm (in THF) .

Mechanism of Action

Target of Action

TAPC, also known as 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline], is primarily used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high hole mobility . It can also serve as a host for blue phosphorescent guest molecules, such as FIrpic .

Mode of Action

TAPC facilitates the movement of positive charges (holes) from the anode towards the emissive layer of the OLED . It achieves this by accepting electrons from the anode and transporting them across the device . This electron transfer forms a dipole at the TAPC/MoOx interface, leading to a p-doped region and thus increasing the carrier concentration at the interface .

Biochemical Pathways

The primary pathway affected by TAPC is the electron transport chain in OLEDs. By efficiently transporting holes, TAPC helps balance the charge in the device, which is crucial for the recombination of electrons and holes in the emissive layer. This recombination process leads to the emission of light .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of OLED materials like TAPC, we can consider similar concepts. TAPC is deposited in a thin layer within the OLED device, where it remains fixed. Its ‘bioavailability’ is essentially its ability to transport holes efficiently across this layer .

Result of Action

The result of TAPC’s action is the efficient operation of OLED devices. By transporting holes and hosting phosphorescent molecules, TAPC contributes to the production of bright light with high quantum efficiency . For instance, OLED devices using TAPC have achieved a maximum EQE (External Quantum Efficiency) of 16% .

Action Environment

The performance of TAPC can be influenced by environmental factors such as temperature and humidity. For instance, the hole mobility of TAPC can be improved by thermal annealing, which increases its crystallinity . .

Future Directions

TAPC has been explored as an efficient hole transport material to replace PEDOT:PSS in the preparation of p‐i‐n type CH3NH3PbI3 perovskite solar cells . This suggests that TAPC could play a significant role in the development of more efficient and stable organic light-emitting devices .

Properties

IUPAC Name

4-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H46N2/c1-34-8-20-40(21-9-34)47(41-22-10-35(2)11-23-41)44-28-16-38(17-29-44)46(32-6-5-7-33-46)39-18-30-45(31-19-39)48(42-24-12-36(3)13-25-42)43-26-14-37(4)15-27-43/h8-31H,5-7,32-33H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKIJILZFXPFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(CCCCC4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069258
Record name Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58473-78-2
Record name 1,1′-Bis[(di-4-tolylamino)phenyl]cyclohexane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-cyclohexylidenebis(N,N-bis(4-methylphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
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Record name Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-cyclohexylidenebis[N,N-bis(p-tolyl)aniline]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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